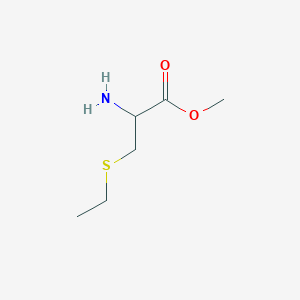

Methyl s-ethylcysteinate

Beschreibung

Methyl S-ethylcysteinate is a cysteine derivative characterized by an ethylthio (-S-CH₂CH₃) substituent on the sulfur atom of cysteine and a methyl ester (-COOCH₃) at the carboxyl group. Its structure can be represented as methyl 2-amino-3-(ethylthio)propanoate (inferred from S-ethyl-L-cysteine in ).

Eigenschaften

Molekularformel |

C6H13NO2S |

|---|---|

Molekulargewicht |

163.24 g/mol |

IUPAC-Name |

methyl 2-amino-3-ethylsulfanylpropanoate |

InChI |

InChI=1S/C6H13NO2S/c1-3-10-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3 |

InChI-Schlüssel |

UYZPLCUCDQITQN-UHFFFAOYSA-N |

Kanonische SMILES |

CCSCC(C(=O)OC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl s-ethylcysteinate typically involves the methylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the sulfur atom.

Industrial Production Methods

Industrial production of methyl s-ethylcysteinate may involve more efficient and scalable methods. One such method is the use of microwave-assisted derivatization, which has been shown to significantly reduce reaction times and improve yields . This method involves the use of microwave radiation to accelerate the methylation process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl s-ethylcysteinate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in methyl s-ethylcysteinate can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: Methyl s-ethylcysteinate can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted cysteine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of methyl s-ethylcysteinate involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Cysteine Derivatives

Structural and Functional Insights

Allyl (-S-CH₂CH=CH₂): Introduces unsaturation, possibly increasing reactivity in radical scavenging or conjugation reactions . Phenyl (-S-Ph): Enhances aromatic interactions in drug-target binding but reduces solubility .

Esterification and Protection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.